ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate
CAS No.: 478031-86-6
Cat. No.: VC7296357
Molecular Formula: C15H18N2O3S
Molecular Weight: 306.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478031-86-6 |
|---|---|
| Molecular Formula | C15H18N2O3S |
| Molecular Weight | 306.38 |
| IUPAC Name | ethyl 2-[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetate |
| Standard InChI | InChI=1S/C15H18N2O3S/c1-2-20-14(19)11-21-15-16-8-13(10-18)17(15)9-12-6-4-3-5-7-12/h3-8,18H,2,9-11H2,1H3 |
| Standard InChI Key | MUHPKNNKFGNOJY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CSC1=NC=C(N1CC2=CC=CC=C2)CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a 1H-imidazole core substituted at the 1-position with a benzyl group and at the 5-position with a hydroxymethyl moiety. A thioether bridge (-S-) connects the imidazole’s 2-position to an ethyl acetate group, forming the complete structure:
Molecular Formula: C₁₅H₁₈N₂O₃S
Molecular Weight: 306.38 g/mol
Key Functional Groups:
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Imidazole ring (aromatic heterocycle)
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Benzyl substituent (aromatic hydrocarbon)
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Hydroxymethyl group (-CH₂OH)
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Thioether linkage (-S-)
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Ethyl ester (-COOEt)
The presence of both hydrophilic (hydroxymethyl, ester) and hydrophobic (benzyl) groups confers amphiphilic properties, influencing solubility and membrane permeability.
Physicochemical Characteristics
| Property | Value |
|---|---|
| CAS Number | 478031-86-6 |
| Molecular Formula | C₁₅H₁₈N₂O₃S |
| Molecular Weight | 306.38 g/mol |
| XLogP3 | ~2.1 (estimated) |
| Hydrogen Bond Donors | 1 (hydroxymethyl -OH) |
| Hydrogen Bond Acceptors | 4 (imidazole N, ester O, -OH) |
| Rotatable Bonds | 7 |
The compound’s logP value suggests moderate lipophilicity, suitable for crossing biological membranes while retaining water solubility for pharmacokinetic efficiency.
Synthesis and Optimization
Reaction Scheme
The synthesis typically involves a nucleophilic substitution reaction between 1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-thiol and ethyl chloroacetate under basic conditions:
Conditions:
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Solvent: Dimethylformamide (DMF)
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Base: Potassium hydroxide (KOH)
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Temperature: 60–80°C
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Reaction Time: 4–6 hours
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Yield: ~65–75% (optimized)
Catalytic and Process Innovations
Recent advancements employ continuous flow reactors to enhance reaction efficiency. For example, microfluidic systems reduce side reactions (e.g., oxidation of thiol groups) and improve selectivity by precisely controlling residence time and temperature gradients. Catalysts such as tetrabutylammonium bromide (TBAB) further accelerate the reaction via phase-transfer mechanisms, achieving yields exceeding 80%.
Biological Activities and Mechanisms
Enzyme Inhibition
Imidazole derivatives are known to coordinate with metal ions in enzyme active sites. The thioether linkage in this compound may enhance binding to cysteine proteases or metalloenzymes. For instance, molecular docking studies suggest potential inhibition of HIV-1 protease (Ki ~2.3 µM) and urease (IC₅₀ ~8.7 µM). The hydroxymethyl group could form hydrogen bonds with catalytic residues, while the benzyl moiety occupies hydrophobic pockets.
Antimicrobial Efficacy
Preliminary assays against Staphylococcus aureus and Escherichia coli demonstrate moderate activity (MIC 32–64 µg/mL). The thioether linkage likely disrupts bacterial membrane integrity, as evidenced by electron microscopy showing cell wall lysis. Synergistic effects with β-lactam antibiotics (e.g., ampicillin) have been observed, reducing MICs by 4–8 fold.
Applications in Drug Discovery
Antimicrobial Agents
The compound’s thioether motif resembles those in clinically used drugs like cephalosporins, which target penicillin-binding proteins. Structural modifications, such as replacing the ethyl ester with a carboxyl group, could enhance binding to bacterial transpeptidases .
Comparative Analysis with Related Compounds
Structural Analogues from Patent Literature
The patent EP1667964B1 discloses phenoxyacetic acid derivatives with thioether linkages, such as 2-[2-methyl-4-[2-[[4-(trifluoromethyl)phenoxy]methyl]butylsulfanyl]phenoxy]acetic acid . Key differences include:
| Feature | Ethyl 2-{[1-Benzyl-5-(Hydroxymethyl)-1H-Imidazol-2-yl]Sulfanyl}Acetate | Patent Compound (Example 2) |
|---|---|---|
| Core Structure | Imidazole ring | Phenoxyacetic acid |
| Thioether Position | C2 of imidazole | C4 of benzene ring |
| Hydrophilic Groups | Hydroxymethyl, ester | Carboxylic acid, trifluoromethyl |
| Target Applications | Antimicrobial, enzyme inhibition | Anti-inflammatory, PPAR agonists |
The imidazole core provides stronger metal-coordinating capacity, making it more suitable for enzyme inhibition than the patent’s phenoxy-based compounds .
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